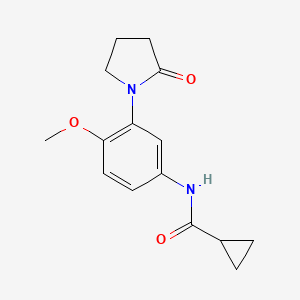

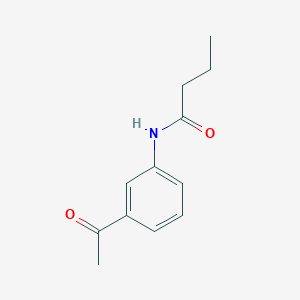

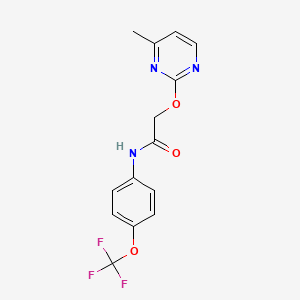

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of cyclopropane carboxamides and has been shown to exhibit various biochemical and physiological effects.

科学研究应用

Antibacterial Activity

The pyrrolidine ring’s nitrogen heterocycle has been widely used by medicinal chemists to design bioactive compounds. In the case of our compound, the N-substituted pyrrolidine ring contributes to its pharmacophore space due to sp³ hybridization. SAR investigations have shown that antibacterial activity increases with specific N-substituents. For instance, N’-Ph (phenyl) substituents enhance activity compared to N’-Et (ethyl) or N’-H (hydrogen) groups .

Kinase Inhibition

The steric hindrance around the pyrrolidine ring can influence its kinase activity. As the steric hindrance increases, the kinase activity against certain targets may decrease. This property makes it an interesting scaffold for kinase inhibitors .

Anti-Inflammatory and Analgesic Properties

Derivatives of this compound, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, have demonstrated anti-inflammatory and analgesic activities. These compounds exhibit promising ulcerogenic indices compared to standard drugs like indomethacin and celecoxib .

Organic Crystal Growth

The compound’s 4-methoxy-2-nitroaniline derivative has been successfully grown as a single crystal using the slow evaporation solution growth method. This growth process was confirmed through single crystal and powder XRD studies .

FTIR and FT-Raman Spectroscopy

The compound’s FTIR spectrum shows peaks corresponding to aromatic primary amine (N-H asymmetric and symmetric stretching vibrations). Additionally, the FT-Raman spectrum exhibits symmetric N-H stretching. These spectroscopic techniques provide insights into the compound’s molecular structure .

Drug Design and Stereochemistry

The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists can leverage this information to design new pyrrolidine-based compounds with distinct biological profiles .

作用机制

Target of Action

Compounds with a similar pyrrolidine-2-one scaffold have been reported to exhibit activity against various targets, including enzymes and receptors . The specific targets can vary depending on the compound’s structure and the presence of different functional groups .

Mode of Action

Compounds with a similar structure often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the target’s conformation or activity, thereby affecting the biological processes in which the target is involved .

Biochemical Pathways

Compounds with a similar structure have been reported to affect various biochemical pathways, depending on their specific targets . The downstream effects can include changes in signal transduction, gene expression, and metabolic processes .

Pharmacokinetics

Compounds with a similar structure often exhibit good bioavailability due to their favorable physicochemical properties . These properties can include appropriate molecular weight, lipophilicity, and hydrogen bonding capacity, which can influence the compound’s absorption and distribution .

Result of Action

Compounds with a similar structure have been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s action . For example, the pH can influence the compound’s ionization state, which can affect its interaction with targets and its absorption and distribution .

属性

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-20-13-7-6-11(16-15(19)10-4-5-10)9-12(13)17-8-2-3-14(17)18/h6-7,9-10H,2-5,8H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMBJAHCNHUJFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CC2)N3CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)

![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)

![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)

![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)

![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)